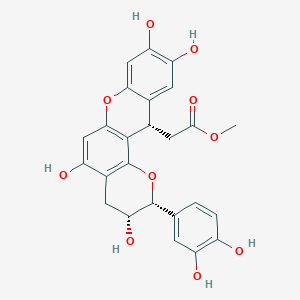
catiguanin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catiguanin B is an organic heterotetracyclic compound that is 3,4-dihydro-2H,12H-pyrano[2,3-a]xanthene substituted by a 3,4-dihydroxyphenyl group at position 2, hydroxy groups at positions 3, 5, 9 and 10 and a 2-methoxy-2-oxoethyl group at position 12 (the 2R,3R,12S stereoisomer). It is isolated from the barks of Trichilia catigua and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is an extended flavonoid, an organic heterotetracyclic compound, a polyphenol, a methyl ester and a member of catechols.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Catiguanin B exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Research indicates that extracts containing this compound demonstrate potent free radical scavenging activity.
- Study Findings : In vitro assays have shown that this compound and related flavonoids can effectively reduce reactive oxygen species (ROS) levels, with IC50 values indicating strong antioxidant potential. For instance, the ethanolic extract of Trichilia catigua was found to have an IC50 value ranging from 9.17 µg/mL to 76.42 µg/mL in DPPH assays, showcasing its effectiveness compared to standard antioxidants like ascorbic acid .
Neuroprotective Effects
The neuroprotective capabilities of this compound are particularly noteworthy, with implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Mechanism : The compound has been shown to inhibit acetylcholinesterase activity, which is beneficial for enhancing cognitive function and memory retention. In one study, hydroalcoholic extracts containing this compound demonstrated significant anticholinesterase activity (IC50 = 142 µg/mL), suggesting potential use in treating cognitive impairments .
- Case Study : Animal models treated with extracts rich in this compound exhibited improved locomotor activity and reduced fatigue, indicating its adaptogenic properties that may enhance physical and cognitive performance under stress .
Antimicrobial Properties
This compound also displays antimicrobial activity against various bacterial strains, making it a candidate for natural antimicrobial agents.
- Research Findings : The ethyl acetate extract of Trichilia catigua, which contains this compound, inhibited the growth of both gram-positive and gram-negative bacteria. For example, inhibition zones of 29 mm against Bacillus cereus and 32 mm against Staphylococcus aureus were reported .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound contribute to its therapeutic potential in managing inflammatory diseases.
- Study Insights : Extracts containing this compound have been shown to modulate inflammatory pathways effectively. In preclinical studies, the administration of Trichilia catigua extracts resulted in reduced markers of inflammation in animal models .
Aphrodisiac Properties
Traditionally, Trichilia catigua has been used as an aphrodisiac in folk medicine.
- Clinical Observations : Studies investigating the effects of catuaba extracts on sexual function revealed that compounds including this compound might enhance vasorelaxation in corpus cavernosum tissues, promoting erectile function through the nitric oxide/cyclic guanosine monophosphate pathway .
Potential in Drug Development
Given its multifaceted biological activities, this compound is being explored for its potential role in drug development.
Eigenschaften
Molekularformel |
C25H22O10 |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
methyl 2-[(2R,3R,12S)-2-(3,4-dihydroxyphenyl)-3,5,9,10-tetrahydroxy-2,3,4,12-tetrahydropyrano[2,3-a]xanthen-12-yl]acetate |
InChI |
InChI=1S/C25H22O10/c1-33-22(32)7-12-11-5-17(29)18(30)9-20(11)34-21-8-15(27)13-6-19(31)24(35-25(13)23(12)21)10-2-3-14(26)16(28)4-10/h2-5,8-9,12,19,24,26-31H,6-7H2,1H3/t12-,19+,24+/m0/s1 |
InChI-Schlüssel |
XECJBJHITROSPL-WSONZKGWSA-N |
Isomerische SMILES |
COC(=O)C[C@H]1C2=CC(=C(C=C2OC3=C1C4=C(C[C@H]([C@H](O4)C5=CC(=C(C=C5)O)O)O)C(=C3)O)O)O |
Kanonische SMILES |
COC(=O)CC1C2=CC(=C(C=C2OC3=C1C4=C(CC(C(O4)C5=CC(=C(C=C5)O)O)O)C(=C3)O)O)O |
Synonyme |
catiguanin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















